UNC3866

CBX7 inhibition CBX4 inhibition Chromodomain antagonist

Choose UNC3866 for your epigenetic research to ensure experimental validity. It is the most potent CBX7 ligand reported (Kd ~97 nM) and is equipotent for CBX4, with a selectivity profile (6-18x over other paralogs) not replicated by alternatives. Only UNC3866 combines this quantitative fingerprint with a matched negative control (UNC4219) and published co-crystal structures (PDB: 5EQ0), ensuring on-target phenotype confirmation. Substituting with related compounds without verifying these exact binding parameters risks experimental confound and invalidates target engagement studies.

Molecular Formula C43H66N6O8
Molecular Weight 795.0 g/mol
Cat. No. B611582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC3866
SynonymsUNC3866, UNC-3866, UNC 3866
Molecular FormulaC43H66N6O8
Molecular Weight795.0 g/mol
Structural Identifiers
SMILESCCN(CC)CCCCC(C(=O)NC(CO)C(=O)OC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C43H66N6O8/c1-10-49(11-2)24-16-15-19-33(39(53)48-36(27-50)42(56)57-9)45-41(55)34(25-28(3)4)46-37(51)29(5)44-40(54)35(26-30-17-13-12-14-18-30)47-38(52)31-20-22-32(23-21-31)43(6,7)8/h12-14,17-18,20-23,28-29,33-36,50H,10-11,15-16,19,24-27H2,1-9H3,(H,44,54)(H,45,55)(H,46,51)(H,47,52)(H,48,53)/t29-,33-,34-,35-,36-/m0/s1
InChIKeyUMRRDXVUROEIKJ-JCXBGQGISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNC3866 Chemical Probe Specifications: A Quantitative Baseline for CBX7/CBX4 Chromodomain Antagonist Procurement


UNC3866 is a potent, first-in-class peptidomimetic antagonist targeting the methyl-lysine (Kme) reader function of the Polycomb CBX and CDY family chromodomains [1]. It demonstrates high-affinity binding to the CBX4 and CBX7 chromodomains, with dissociation constants (Kd) of approximately 100 nM for each [1]. The compound is characterized by its well-defined selectivity profile, showing 6- to 18-fold selectivity over seven other CBX and CDY chromodomains and high selectivity over a panel of more than 250 other protein targets [1]. X-ray crystallography has confirmed that UNC3866 closely mimics the interactions of the methylated histone H3 tail with these chromodomains, providing a structural basis for its activity [1].

UNC3866 in Procurement: Why Generic CBX Inhibitor Substitution is Scientifically Unjustified


Procurement decisions cannot assume functional equivalence among CBX chromodomain inhibitors due to significant divergence in their selectivity profiles and cellular efficacy. While several compounds target CBX paralogs, UNC3866 possesses a unique quantitative fingerprint: it is the most potent ligand reported for CBX7 with a Kd of 97 ± 2.4 nM and is equipotent for CBX4, with selectivity over other CBX paralogs (18-fold over CBX2, 6-fold over CBX6, 12-fold over CBX8) that is not replicated by other tool compounds . For example, the alternative compound MS452 lacks appreciable cellular efficacy, limiting its utility [1]. Similarly, the UNC3866 analog UNC4991 exhibits a distinct selectivity profile biased toward CDYL chromodomains rather than CBX7/4 [2]. Therefore, substituting UNC3866 with a 'related' compound without verifying identical quantitative binding and selectivity parameters introduces a high risk of experimental confound, invalidating target engagement studies and downstream biological interpretation.

UNC3866 Product-Specific Quantitative Evidence Guide for Scientific Selection


Unmatched Potency and Paralog Selectivity for CBX7 and CBX4 Compared to Other CBX Antagonists

UNC3866 is the most potent ligand reported for CBX7, demonstrating a Kd of 97 ± 2.4 nM, which is superior to earlier generation inhibitors. For instance, a previously reported CBX7 inhibitor (Compound 9) exhibits a Kd of 220 nM [1]. UNC3866 is also equipotent for CBX4, with a Kd of ~100 nM, and demonstrates clear selectivity over other CBX paralogs: 18-fold over CBX2, 6-fold over CBX6, and 12-fold over CBX8 .

CBX7 inhibition CBX4 inhibition Chromodomain antagonist Polycomb Repressive Complex 1

Broad Kinase and Reader Panel Selectivity Exceeds That of Closely Related Analogs

UNC3866 demonstrates exceptional selectivity against a broad panel of potential off-target proteins. It is highly selective over >250 other protein targets, including over 100 methyl-lysine readers, 52 bromodomains, 33 lysine methyltransferases, and 7 demethylase enzymes [1]. Furthermore, it was profiled against 49 GPCRs, 5 ion channels, and 3 transporter proteins with no significant activity [1]. In contrast, the parent compound's scaffold was noted for sub-micromolar off-target affinity toward the non-PRC1 chromodomains CDYL2 and CDYL [2]. The optimized UNC4991 analog, while maintaining sub-micromolar affinity for CDYL, exhibits a distinct selectivity profile, underscoring that even minor structural modifications can significantly alter target engagement [2].

Drug selectivity profiling Kinase inhibition Epigenetic reader panel Chemical probe validation

Structurally Validated Mimicry of H3K27me3 Peptide Binding for Confident Target Engagement

X-ray crystallography has revealed the atomic-level interactions of UNC3866 with the chromodomains of CBX7 and CBX8 [1][2]. The structure of UNC3866 bound to the CBX8 chromodomain (PDB: 5EQ0) at 1.18 Å resolution shows that it closely mimics the interactions of the methylated histone H3 tail [1][2]. This structural mimicry is a key differentiator from other CBX7 inhibitors like MS351, which appear to inhibit H3K27me3 binding through an allosteric or RNA-dependent mechanism rather than direct competition at the methyl-lysine binding pocket [3].

X-ray crystallography Histone mimicry Chromodomain binding mode Protein-ligand complex

Validated Cellular Activity and Negative Control for Phenotypic Assays

UNC3866 demonstrates functional cellular activity, inhibiting the proliferation of PC3 prostate cancer cells, a known CBX7-dependent phenotype, with a GI50 of 7.6 μM . Critically, this effect is not observed with UNC4219, a methylated negative control compound that lacks CBX7 binding activity [1]. This direct comparison provides a powerful tool for phenotypic assay validation, distinguishing true target-mediated effects from off-target cytotoxicity.

Cell proliferation assay Chemical probe validation Negative control Prostate cancer

Molecular Dynamics Simulations Reveal Structural Basis for CBX7 Selectivity Over CBX2

Computational studies using microsecond molecular dynamics simulations have elucidated the structural basis for UNC3866's selectivity for CBX7 over CBX2. The predicted binding free energy of UNC3866 with CBX7 was lower (stronger binding) than with CBX2, with the energetic origin primarily from higher van der Waals contributions [1]. Key differences were identified in the binding mode: Asn47 of CBX2 forms a hydrogen bond with the C-terminal cap of UNC3866, inducing a conformational change in the inhibitor not seen in CBX7, and His39 in CBX2 disrupts the structured aromatic cage, further reducing affinity [1].

Molecular dynamics Binding free energy Selectivity mechanism CBX paralog

UNC3866: Optimal Research and Preclinical Application Scenarios Derived from Quantitative Evidence


Chemical Probe for Target Validation and Mechanistic Studies of CBX7/CBX4 in Cancer

UNC3866 is ideally suited for use as a chemical probe to dissect the biological functions of CBX7 and CBX4. Its potent binding (Kd ~97 nM for CBX7) and well-defined selectivity profile over other CBX paralogs (>6-fold) and a broad panel of >250 other targets [1] ensure that observed phenotypes are likely on-target. The availability of the inactive negative control UNC4219 [2] allows for rigorous experimental design to confirm target specificity in cellular assays, such as monitoring proliferation in CBX7-dependent cancer cell lines [1][3].

Structural Biology and Biophysical Studies of Chromodomain-Ligand Interactions

The availability of high-resolution co-crystal structures of UNC3866 with CBX8 (PDB: 5EQ0, 1.18 Å) and CBX7 [1] makes it an excellent tool for structural biology research. Researchers can use UNC3866 to study the molecular basis of chromodomain recognition of methyl-lysine mimics and to serve as a reference ligand for fragment-based screening or structure-guided drug design campaigns aimed at developing novel epigenetic inhibitors [2].

Benchmark for Development of Next-Generation CBX Chromodomain Inhibitors

Given its status as the most potent CBX7 ligand reported to date [1], UNC3866 serves as a critical benchmark for medicinal chemistry efforts. New inhibitor candidates can be evaluated against UNC3866's quantitative profile of binding affinity (Kd), selectivity (fold-change over paralogs), and cellular activity (GI50). Studies optimizing UNC3866 analogs, such as the CDYL-biased UNC4991 [2], demonstrate the compound's utility as a starting point for exploring structure-activity relationships and developing probes with altered selectivity profiles [3].

In Vivo Pharmacodynamic Studies Following Target Engagement Validation

For researchers requiring in vivo studies, UNC3866 can be employed after confirming target engagement and functional effects in relevant cell-based assays. Its demonstrated ability to inhibit tumorigenicity and stem-like properties in sorafenib-resistant hepatocellular carcinoma models in vivo [1] provides a precedent for its use in preclinical cancer research, particularly when combined with other targeted therapies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for UNC3866

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.